molecular formula C19H25N3O4S2 B2841385 N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide CAS No. 1222667-32-4

N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide

Cat. No. B2841385
CAS RN: 1222667-32-4
M. Wt: 423.55
InChI Key: KSJMNNMTZDWUBV-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C19H25N3O4S2 and its molecular weight is 423.55. The purity is usually 95%.
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Scientific Research Applications

Antimalarial and Antiviral Potential

Research has explored derivatives of N-(phenylsulfonyl)acetamide, including compounds with benzo[d]thiazol-2-yl groups, for their antimalarial activities. These compounds have been evaluated for in vitro antimalarial activity and ADMET properties, indicating potential as antimalarial agents. For example, a study highlighted the synthesis of sulfonamides with significant antimalarial activity, with certain compounds exhibiting IC50 values of <30µM. The study also covered molecular docking studies against Plasmepsin-1 and Plasmepsin-2, crucial for the malaria parasite's life cycle, as well as SARS-CoV-2 proteins, hinting at broad-spectrum antiviral potential (Fahim & Ismael, 2021).

Antimicrobial Activities

Compounds bearing the benzo[d]thiazol-2-yl group have been synthesized and evaluated for their antimicrobial properties. For instance, a series of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant activity against both Gram-positive and Gram-negative bacteria (Khalid et al., 2016). This suggests the compound's potential efficacy in developing new antimicrobial agents.

Carbonic Anhydrase Inhibition

Sulfonamide compounds, including those with benzo[d]thiazol-2-yl groups, have been identified as potent inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological and pathological processes. A study highlighted the synthesis of metal complexes of heterocyclic sulfonamide demonstrating strong CA inhibitory properties, providing insights into developing novel CA inhibitors for therapeutic applications (Büyükkıdan et al., 2013).

Electrophysiological Activity

Research on N-substituted imidazolylbenzamides or benzene-sulfonamides has explored their potential as selective class III electrophysiological agents, indicating the chemical group's relevance in cardiac arrhythmia treatment. Compounds have shown potency comparable to known class III agents, suggesting applications in developing new treatments for reentrant arrhythmias (Morgan et al., 1990).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S2/c1-28(24,25)22-11-5-4-9-16(22)18(23)21(13-14-7-6-12-26-14)19-20-15-8-2-3-10-17(15)27-19/h2-3,8,10,14,16H,4-7,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJMNNMTZDWUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1C(=O)N(CC2CCCO2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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